

KX1-004 Src protein tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: KX1-004

Cat. No.: S548109

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Chemical and Biological Profile of KX1-004

The table below summarizes the core characteristics of **KX1-004**.

Property	Description
Molecular Weight	284.29 g/mol [1] [2]
CAS Number	518058-84-9 [1] [2]
Chemical Formula	C ₁₆ H ₁₃ FN ₂ O ₂ [1] [2]
Mechanism of Action	Non-ATP competitive inhibitor of pp60c-src (Src-PTK) [3] [1] [4]
IC ₅₀ (Src-PTK)	40 μM [3] [1] [2]
Primary Research Application	Protection against noise-induced hearing loss [5] [3] [6]

Detailed Experimental Protocols

The following tables outline key methodologies from foundational studies on **KX1-004**.

Protocol 1: Local Cochlear Application and Noise Exposure (Chinchilla Model)

This method tests the protective effect of **KX1-004** when applied directly to the cochlea [3].

Step	Procedure Details
1. Animal Preparation	Adult chinchillas (400-600 g) with surgically implanted chronic electrodes in the inferior colliculi (IC) for hearing assessment [3].
2. Drug Solution Preparation	KX1-004 is dissolved for delivery. The effective concentration used in the study was 30 µM [3].
3. Drug Application	The KX1-004 solution is applied to the round window membrane of the cochlea 30 minutes prior to noise exposure, allowing diffusion into the inner ear [3].
4. Noise Exposure	Subjects are exposed to either a 4-hour continuous noise or high-level impulse noise (155 dB SPL peak) [3].
5. Hearing Assessment	Hearing thresholds are measured using auditory evoked responses from the IC electrodes before and after noise exposure to determine temporary (TTS) and permanent (PTS) threshold shifts [3].
6. Histological Analysis	Cochleae are harvested post-experiment to quantify outer hair cell (OHC) loss, confirming the protective effect at the cellular level [3].

Protocol 2: Systemic Administration and Noise Exposure (Chinchilla Model)

This protocol demonstrates the efficacy of **KX1-004** when delivered subcutaneously [6].

Step	Procedure Details
1. Animal & Baseline	Chinchillas with implanted IC electrodes are used, similar to Protocol 1 [6].

Step	Procedure Details
2. Systemic Drug Administration	KX1-004 is administered subcutaneously at a dose of 50 mg/kg [6].
3. Dosing Schedule	The drug is given once daily, 30 minutes prior to the onset of a repeated noise exposure [6].
4. Noise Exposure Regimen	A 6-hour daily exposure to a 4 kHz octave band of noise at 100 dB SPL for 4 consecutive days [6].
5. Hearing Evaluation	Hearing thresholds are tracked over time (e.g., up to 21 days post-exposure) to measure both TTS and PTS [6].

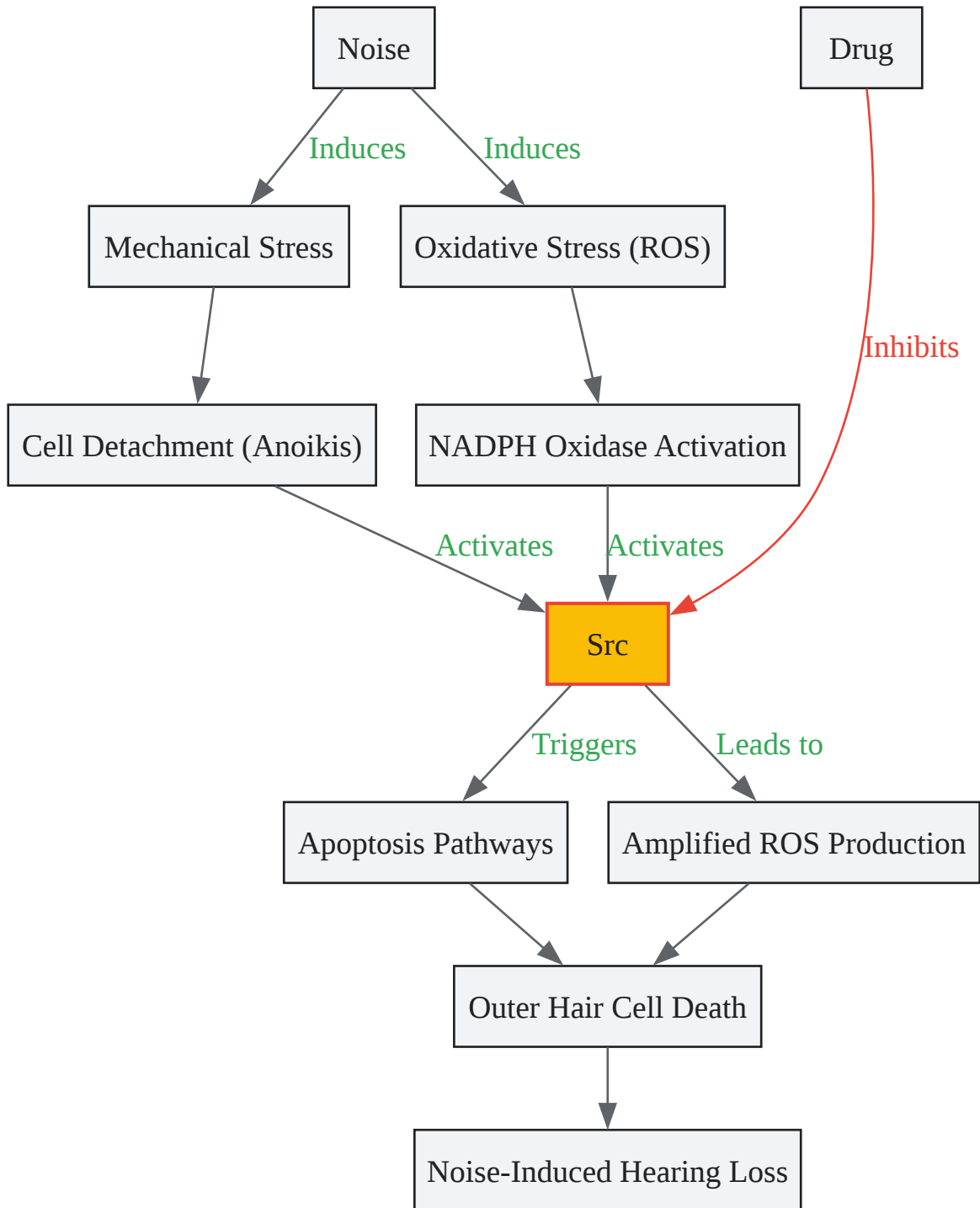
Summary of Key Experimental Outcomes

The efficacy of **KX1-004** is demonstrated through measurable reductions in hearing loss and cellular damage.

Experiment Model	Key Finding	Quantitative Result
Local Application + Continuous Noise	Treated ears showed significantly less hearing threshold shift and OHC loss than control ears [3].	Up to 40 dB less TTS and 25 dB less PTS [3] [2].
Local Application + Impulse Noise	Marked reduction in hearing loss and hair cell loss from impulse noise [3].	Significant protection demonstrated (specific dB reduction not stated) [3].
Systemic Administration + Repeated Noise	Systemic KX1-004 provided significant protection against repeated noise exposure [6].	10 to 20 dB less TTS on day 1 and an average of 10 dB less PTS by day 21 [6].

Mechanism of Action and Signaling Pathway

KX1-004 targets the Src signaling pathway to prevent noise-induced cochlear damage. The diagram below illustrates this protective mechanism.



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The core mechanism involves **apoptosis** (programmed cell death) of cochlear outer hair cells (OHCs) triggered by noise [5]. **KX1-004**, as a **non-ATP competitive Src inhibitor**, binds outside the kinase's ATP-binding site [3] [4]. It interrupts death signals by inhibiting Src activation from both mechanical stress and metabolic changes like oxidative stress from reactive oxygen species (ROS) [3].

Key Insights for Research Applications

- **Dual Administration Routes:** **KX1-004** is effective via both **local cochlear delivery** and **systemic administration**, offering flexibility in experimental design [3] [6].
- **Comparative Efficacy:** When administered systemically, **KX1-004** provided protection against noise-induced hearing loss comparable to the antioxidant n-l-acetyl cysteine (L-NAC) but at a significantly lower concentration [6].
- **Research Chemical Status:** **KX1-004** is labeled "**For research use only**" and is not for diagnostic or therapeutic use in humans [1] [2].

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